4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354923-07-1
VCID: VC11708154
InChI: InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16)
SMILES: CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N
Molecular Formula: C13H11N3S2
Molecular Weight: 273.4 g/mol

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

CAS No.: 1354923-07-1

Cat. No.: VC11708154

Molecular Formula: C13H11N3S2

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine - 1354923-07-1

Specification

CAS No. 1354923-07-1
Molecular Formula C13H11N3S2
Molecular Weight 273.4 g/mol
IUPAC Name 4-(3-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16)
Standard InChI Key FRBCFQBIXGPFFX-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N
Canonical SMILES CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N

Introduction

Chemical Structure and Physicochemical Properties

4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine features a pyrimidine core substituted at the 4- and 6-positions with 3-methylthiophen-2-yl and thiophen-2-yl groups, respectively. The molecular formula is C₁₃H₁₂N₃S₂, with a molecular weight of 274.39 g/mol. While experimental data for this compound are sparse, comparisons with analogs like 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 396-63-4) provide insights into likely properties . For instance, the trifluoromethyl analog exhibits a density of 1.473 g/cm³ and a boiling point of 399.2°C, suggesting that the target compound may share similar thermal stability due to its aromatic substituents .

Table 1: Comparative Molecular Properties of Pyrimidin-2-amine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
Target CompoundC₁₃H₁₂N₃S₂274.39--
4-(Thiophen-2-yl)-6-(trifluoromethyl) C₉H₆F₃N₃S245.221.473399.2
4-(3-Methylphenyl)-6-(thiophen-2-yl) C₁₅H₁₃N₃S267.40--

The electron-rich thiophene rings likely contribute to π-π stacking interactions, a feature critical for binding to biological targets like protein kinases .

Synthetic Methodologies

While no explicit synthesis protocols for the target compound are documented in non-restricted sources, routes for analogous pyrimidine-thiophene hybrids suggest feasible pathways. For example, olmutinib derivatives incorporating thiophen-2-ylboronic acid via Suzuki-Miyaura cross-coupling have been reported . This method could be adapted to introduce the 3-methylthiophen-2-yl group by using 3-methylthiophene-2-boronic acid as a coupling partner.

Key synthetic steps may include:

  • Pyrimidine Core Formation: Condensation of diketones with guanidine derivatives under acidic conditions.

  • Thiophene Substitution: Sequential Suzuki couplings with boronic acids to install thiophene groups at positions 4 and 6.

  • Methylation: Alkylation using methyl iodide or similar agents to introduce the 3-methyl group on the thiophene ring.

Reaction conditions from related studies (e.g., acetonitrile solvent at 100°C for nucleophilic substitutions ) could be optimized for this synthesis.

CompoundCell Line (IC₅₀, μM)Target KinaseReference
Olmutinib Derivative H10 0.12 (EGFR)EGFR/PI3K
Imidazopyrimidine Deriv -VEGFR-2 (Docking Score: -9.8 kcal/mol)

The methylthiophene group in the target compound may enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to non-methylated analogs .

Computational and Mechanistic Insights

Density functional theory (DFT) analyses of thiophene-containing pyrimidines, such as those reported by ACS Omega , provide a framework for predicting the electronic behavior of the target compound. Frontier molecular orbital (FMO) calculations could reveal a narrow HOMO-LUMO gap, indicative of high reactivity and potential for charge transfer interactions . Additionally, molecular electrostatic potential (MEP) maps may highlight nucleophilic regions susceptible to electrophilic attacks, guiding derivatization strategies.

Comparison with Structural Analogs

The target compound distinguishes itself from analogs through its dual thiophene substitution:

  • 4-(Thiophen-2-yl)pyrimidin-2-amine: Lacks the methyl group, reducing steric bulk and possibly weakening target binding .

  • 4-(3-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine : Replaces one thiophene with a methylphenyl group, altering electronic distribution and solubility.

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